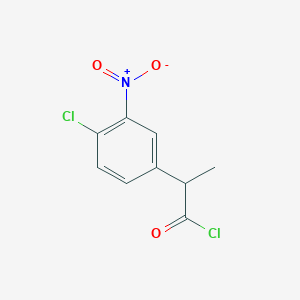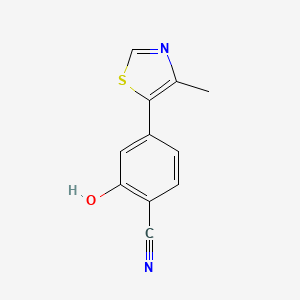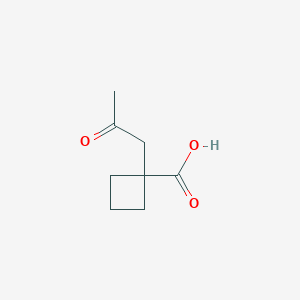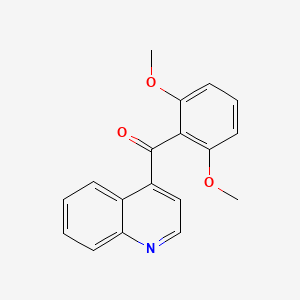![molecular formula C13H15Cl2NO4S B1458599 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858254-99-5](/img/structure/B1458599.png)
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Descripción general
Descripción
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S . It is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a sulfonyl group attached to a dichlorobenzyl group . The exact three-dimensional structure is not provided in the available sources.Aplicaciones Científicas De Investigación
Anticancer Research
Studies have synthesized and evaluated piperidine derivatives for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed, revealing some compounds with significant anticancer activity against specific cell lines. These findings suggest that structural analogs of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid could be explored for anticancer properties (A. Rehman et al., 2018).
Enzyme Inhibition for Disease Treatment
The compound and its related derivatives have been part of studies focusing on enzyme inhibition, a crucial approach in treating diseases like Alzheimer's. N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease, demonstrating the potential of piperidine derivatives in modulating biological targets (A. Rehman et al., 2018).
Synthesis of Novel Compounds with Therapeutic Uses
The structural flexibility of piperidine derivatives allows for the creation of a wide variety of compounds with potential therapeutic applications. Research into the synthesis of new sulfonyl hydrazones, which include piperidine rings, highlights the compound’s relevance in medicinal chemistry. These studies aim at discovering molecules with antioxidant capacity and anticholinesterase activity, indicating the compound's significance in developing treatments for oxidative stress and neurological disorders (Nurcan Karaman et al., 2016).
Antimicrobial Activity
Derivatives of piperidine have been synthesized and evaluated for their antimicrobial properties against pathogens affecting plants like tomato. Such studies underscore the utility of piperidine derivatives in agricultural science, potentially leading to new plant protection strategies (K. Vinaya et al., 2009).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-2-1-9(7-12(11)15)8-21(19,20)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKYPMRVCKAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)






![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)